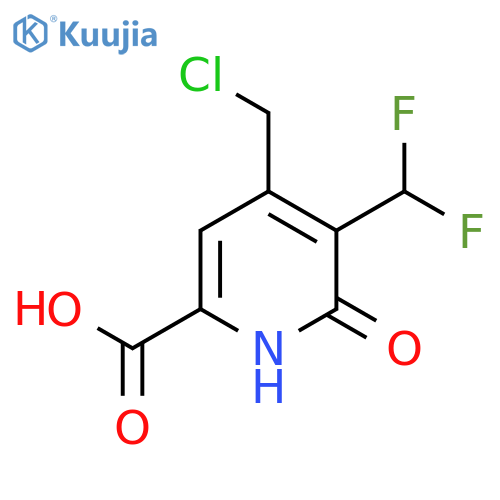Cas no 1805397-58-3 (4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid)

1805397-58-3 structure
商品名:4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid
CAS番号:1805397-58-3
MF:C8H6ClF2NO3
メガワット:237.587948322296
CID:4804713
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid
-
- インチ: 1S/C8H6ClF2NO3/c9-2-3-1-4(8(14)15)12-7(13)5(3)6(10)11/h1,6H,2H2,(H,12,13)(H,14,15)
- InChIKey: QWJIQOMTFPPTEJ-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C(C(=O)O)NC(C=1C(F)F)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 376
- トポロジー分子極性表面積: 66.4
- 疎水性パラメータ計算基準値(XlogP): 0.5
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029024831-250mg |
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid |
1805397-58-3 | 95% | 250mg |
$960.40 | 2022-04-01 | |
| Alichem | A029024831-500mg |
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid |
1805397-58-3 | 95% | 500mg |
$1,668.15 | 2022-04-01 | |
| Alichem | A029024831-1g |
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid |
1805397-58-3 | 95% | 1g |
$3,126.60 | 2022-04-01 |
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid 関連文献
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
1805397-58-3 (4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid) 関連製品
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
